(Z)-5-(苯甲氧基)-4-(((苯甲氧基)羰基)氨基)-5-氧代戊-3-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

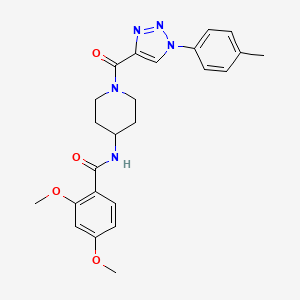

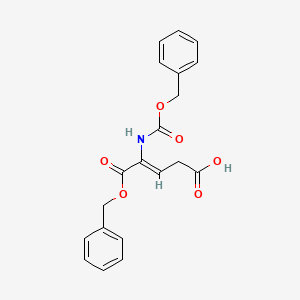

(Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.

BenchChem offers high-quality (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

传感生物锌(II)

一项针对荧光素基染料(特别是QZ1和QZ2)的研究重点介绍了它们在传感生物锌(II)中的应用,这是因为它们在Zn(II)配位后具有显着的荧光增强。这些染料对Zn(II)表现出微摩尔K(d)值,并且对各种金属的生物学相关浓度具有选择性,这表明它们在体内Zn(II)检测中具有潜力(Nolan等人,2005年)。

配位聚合物的物理光学性质

对芳香羧酸及其衍生物(包括3,5-双(苯甲氧基)苯甲酸(HL1))的研究导致了镧系配位化合物的合成。这些化合物通过其物理光学性质得到表征,表明它们在材料科学中具有发光等应用潜力(Sivakumar等人,2011年)。

抗菌活性

使用脂肪酸酰肼合成生物活性化合物显示出对大肠杆菌的良好抗菌活性,展示了化学合成在开发新型抗菌剂中的作用(Banday等人,2010年)。

新型氨基酸合成

新型非天然氨基酸(如4-氨基-3-(氨基甲基)苯甲酸(AmAbz))的合成在肽模拟物合成和作为组合化学的支架中具有应用,说明了有机合成和药物发现的交叉点(Pascal等人,2000年)。

金属有机框架(MOF)

关于苯甲酸等调节剂对Zr基MOF合成影响的研究表明,合成条件对这些高度有序结构的性质至关重要。此类材料在储气、催化和传感器中具有潜在应用(Schaate等人,2011年)。

作用机制

Target of Action

The primary target of (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is the amino group in peptide synthesis and organic chemistry . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound interacts with its target by temporarily protecting the amino group in solution synthesis . It is cleaved by hydrogenolysis or strong acids such as neat HF or HBr/acetic acid . This interaction results in changes in the chemical structure of the target, allowing for subsequent reactions to occur.

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. The compound’s action on this pathway allows for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Pharmacokinetics

It is known that the compound is cleaved by hydrogenolysis or strong acids, indicating that it may be metabolized and excreted following these reactions

Result of Action

The molecular and cellular effects of the compound’s action involve the temporary protection of the amino group, allowing for chemoselectivity in subsequent reactions . This results in the successful synthesis of peptides and organic compounds .

Action Environment

Environmental factors such as pH levels and the presence of strong acids can influence the compound’s action, efficacy, and stability . For instance, the compound is cleaved by strong acids, suggesting that acidic environments may enhance its activity . .

属性

IUPAC Name |

(Z)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-11H,12-14H2,(H,21,25)(H,22,23)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYOMVVNBDCIQS-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C(=C/CC(=O)O)/NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)